1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-
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Overview
Description
1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-, also known as 1-Butanol, 3-[(THP)O]-, is an organic compound and a member of the alcohol family. It is a colorless liquid with a mild, pleasant odor and is miscible with water, alcohols, ethers, and other organic solvents. This compound has been studied for its potential uses in a variety of scientific fields, including biochemistry, organic synthesis, and chemical engineering.
Scientific Research Applications
Chemical Synthesis and Modification
The compound "1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]-" finds applications in chemical synthesis and modification processes. A significant application is observed in the Prins-type cyclization of oxonium ions, where it is involved in the synthesis of tetrahydro-2H-pyran and tetrahydrofuran derivatives with various substitution patterns and molecular complexities. This process showcases the compound's role in creating structurally diverse and complex organic molecules (G. Fráter, U. Müller, & P. Kraft, 2004).
Nanofluidic Devices and Synthetic Ion Channels
In the realm of nanotechnology, this compound has been employed to demonstrate the optical gating of nanofluidic devices based on synthetic ion channels. The photolabile protecting groups derived from this compound facilitate the conversion of hydrophobic surface molecules to hydrophilic ones upon irradiation, enabling the controlled transport of ionic species in aqueous solutions through these channels. This application underscores the compound's potential in developing advanced nanofluidic devices for controlled release, sensing, and information processing (Mubarak Ali et al., 2012).
Monoprotection of Diols
The compound is also utilized in the monoprotection of short-chain symmetrical diols, such as 1,3-propanediol, 1,4-butanediol, and 1,5-pentanediol, as tetrahydropyranyl (THP) ethers. This application highlights its utility in organic synthesis, particularly in the protection and deprotection strategies that are foundational to complex molecule construction (Richard J. Petroski, 2003).
Biofuel Production
In the field of bioengineering, derivatives of this compound have been investigated for their potential in biofuel production, specifically 2-butanol and butanone. This involves the utilization of a B12-dependent dehydratase step followed by the catalysis of a secondary alcohol dehydrogenase, illustrating the compound's relevance in sustainable energy solutions (Payam Ghiaci, J. Norbeck, & C. Larsson, 2014).
Mechanism of Action
Target of Action
It’s structurally similar to butyl alcohol , which has been found to interact with Haloalkane dehalogenase in Pseudomonas paucimobilis .
Mode of Action
Based on the study of butan-1-ol, a similar compound, it’s suggested that the compound might undergo oxidation byNAD+ , catalyzed by yeast alcohol dehydrogenase . This process involves some dissociation of coenzyme from the active enzyme-NAD±alcohol ternary complexes .
Biochemical Pathways
The oxidation of butan-1-ol by nad+, catalyzed by yeast alcohol dehydrogenase, suggests that this compound might be involved in thealcohol metabolism pathway .
Result of Action
The oxidation of butan-1-ol by nad+, catalyzed by yeast alcohol dehydrogenase, suggests that this compound might be converted into a different metabolite, which could have various effects at the molecular and cellular level .
properties
IUPAC Name |
3-(oxan-2-yloxy)butan-1-ol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O3/c1-8(5-6-10)12-9-4-2-3-7-11-9/h8-10H,2-7H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBRXDVACOOJMJQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCO)OC1CCCCO1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80441674 |
Source
|
Record name | 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.24 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
40595-23-1 |
Source
|
Record name | 1-Butanol, 3-[(tetrahydro-2H-pyran-2-yl)oxy]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80441674 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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